N-(3-ethyl-1-methylpyrazol-4-yl)-4-methoxy-2,5-dimethylbenzenesulfonamide
Description
N-(3-ethyl-1-methylpyrazol-4-yl)-4-methoxy-2,5-dimethylbenzenesulfonamide is a compound that belongs to the class of pyrazole derivatives. Pyrazoles are known for their versatility in organic synthesis and medicinal chemistry due to their unique structural properties and biological activities
Properties
IUPAC Name |
N-(3-ethyl-1-methylpyrazol-4-yl)-4-methoxy-2,5-dimethylbenzenesulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H21N3O3S/c1-6-12-13(9-18(4)16-12)17-22(19,20)15-8-10(2)14(21-5)7-11(15)3/h7-9,17H,6H2,1-5H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GDWCXPHKNKGOHK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=NN(C=C1NS(=O)(=O)C2=CC(=C(C=C2C)OC)C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H21N3O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
323.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of N-(3-ethyl-1-methylpyrazol-4-yl)-4-methoxy-2,5-dimethylbenzenesulfonamide typically involves the following steps:
Formation of the Pyrazole Ring: The pyrazole ring can be synthesized through the condensation of 1,3-diketones with hydrazines.
Sulfonamide Formation: The sulfonamide moiety is introduced by reacting the pyrazole derivative with sulfonyl chlorides in the presence of a base such as triethylamine.
Industrial production methods may involve optimizing these reactions for higher yields and purity, often using catalysts and controlled reaction conditions to enhance efficiency .
Chemical Reactions Analysis
N-(3-ethyl-1-methylpyrazol-4-yl)-4-methoxy-2,5-dimethylbenzenesulfonamide undergoes various chemical reactions, including:
Common reagents and conditions used in these reactions include acidic or basic environments, catalysts, and specific temperature and pressure settings to achieve the desired transformations .
Scientific Research Applications
N-(3-ethyl-1-methylpyrazol-4-yl)-4-methoxy-2,5-dimethylbenzenesulfonamide has several scientific research applications:
Mechanism of Action
The mechanism of action of N-(3-ethyl-1-methylpyrazol-4-yl)-4-methoxy-2,5-dimethylbenzenesulfonamide involves its interaction with specific molecular targets. The pyrazole ring can interact with enzymes or receptors, inhibiting their activity or modulating their function. The sulfonamide group can form hydrogen bonds with amino acid residues in proteins, enhancing binding affinity and specificity . These interactions can affect various biological pathways, leading to the compound’s observed effects .
Comparison with Similar Compounds
Similar compounds to N-(3-ethyl-1-methylpyrazol-4-yl)-4-methoxy-2,5-dimethylbenzenesulfonamide include other pyrazole derivatives such as:
3-methyl-1-phenyl-1H-pyrazol-5-ol: Known for its anti-inflammatory properties.
4-(5-(trifluoromethyl)-1H-pyrazol-4-yl)-1H-1,2,3-triazoles: Used in the synthesis of complex heterocyclic systems.
Pyrazolo[1,5-a]pyrimidines: Explored for their potential as anticancer agents.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties, making it a valuable compound for various applications .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
